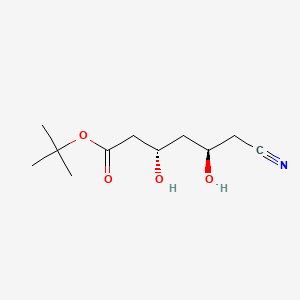

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 . It is an intermediate in the preparation of Atorvastatin 10-Trans .

Physical and Chemical Properties Analysis

This compound is a solid and is soluble in dichloromethane . It should be stored at -20° C .Aplicaciones Científicas De Investigación

Biocatalytic Reduction in Synthesis

A study by Wolberg, Hummel, and Müller (2001) outlines a stereoselective chemoenzymatic synthesis process that produces all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, a compound closely related to the requested chemical. This process is significant for synthesizing versatile 1,3-diol building blocks, demonstrating the utility of such esters in creating complex organic molecules with high enantiopurity and regioselectivity (Wolberg, Hummel, & Müller, 2001).

Synthesis of Chiral Precursors for Statins

Gong et al. (2017) identified a robust carbonyl reductase from Lactobacillus brevis that shows high activity and excellent diastereoselectivity toward synthesizing chiral diols, specifically t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate. This chiral diol is an advanced precursor for atorvastatin, a widely used cholesterol-lowering drug. The engineered biocatalyst demonstrated significant potential for practical synthesis, highlighting the importance of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester and its derivatives in pharmaceutical manufacturing (Gong et al., 2017).

Whole Cell Biosynthesis in Organic Solvents

Liu et al. (2018) explored the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a compound structurally similar to the requested chemical, using carbonyl reductase in organic solvents. The study demonstrated enhanced biotransformation processes in non-aqueous environments, suggesting the versatility of such ester compounds in biocatalytic reactions and their potential in industrial applications for producing high-value chiral intermediates (Liu et al., 2018).

Propiedades

IUPAC Name |

tert-butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTYMGFSEOSJKM-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CC#N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C[C@@H](CC#N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675780 |

Source

|

| Record name | tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186508-94-1 |

Source

|

| Record name | tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

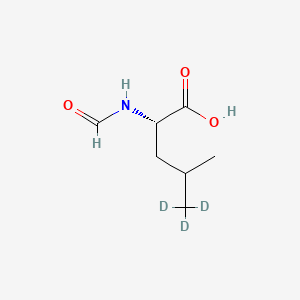

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)